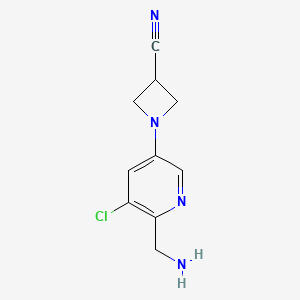
1-(6-(Aminomethyl)-5-chloropyridin-3-yl)azetidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Aminomethyl)-5-chloro-3-pyridinyl]-3-azetidinecarbonitrile is a chemical compound that features a pyridine ring substituted with an aminomethyl group and a chlorine atom, as well as an azetidine ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Aminomethyl)-5-chloro-3-pyridinyl]-3-azetidinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors like acrolein and ammonia.
Introduction of Substituents: The aminomethyl and chlorine substituents are introduced via nucleophilic substitution reactions. For example, the chlorination can be achieved using thionyl chloride or phosphorus pentachloride.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors such as 1,3-dibromopropane and sodium cyanide.
Final Assembly: The final step involves coupling the pyridine and azetidine intermediates under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[6-(Aminomethyl)-5-chloro-3-pyridinyl]-3-azetidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-[6-(Aminomethyl)-5-chloro-3-pyridinyl]-3-azetidinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-[6-(Aminomethyl)-5-chloro-3-pyridinyl]-3-azetidinecarbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[6-(Aminomethyl)-5-chloro-3-pyridinyl]-3-azetidinecarboxamide
- 1-[6-(Aminomethyl)-5-chloro-3-pyridinyl]-3-azetidinecarboxylic acid
- 1-[6-(Aminomethyl)-5-chloro-3-pyridinyl]-3-azetidinecarboxylate
Uniqueness
1-[6-(Aminomethyl)-5-chloro-3-pyridinyl]-3-azetidinecarbonitrile is unique due to the presence of both a nitrile group and an azetidine ring, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11ClN4 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
1-[6-(aminomethyl)-5-chloropyridin-3-yl]azetidine-3-carbonitrile |
InChI |
InChI=1S/C10H11ClN4/c11-9-1-8(4-14-10(9)3-13)15-5-7(2-12)6-15/h1,4,7H,3,5-6,13H2 |
InChI Key |
NEUYMBRXKKFDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC(=C(N=C2)CN)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


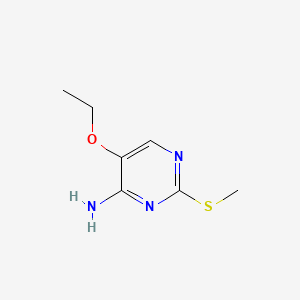
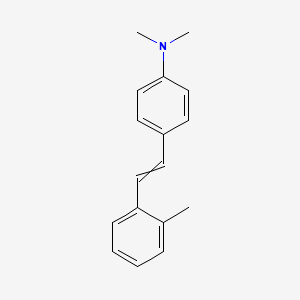
![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)

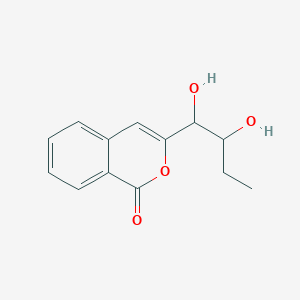

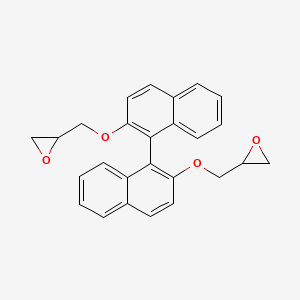

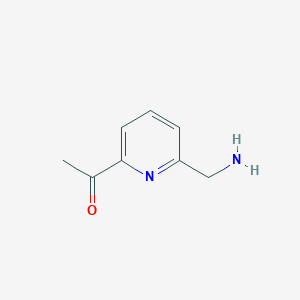

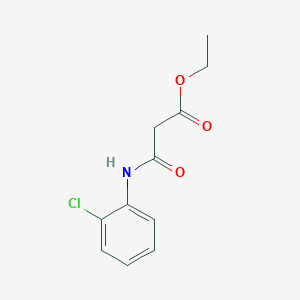
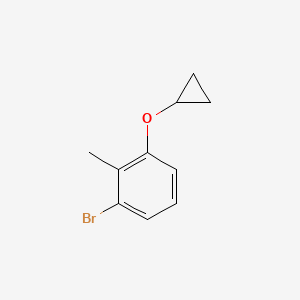
![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
